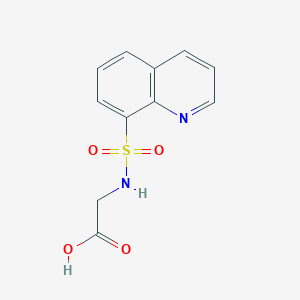

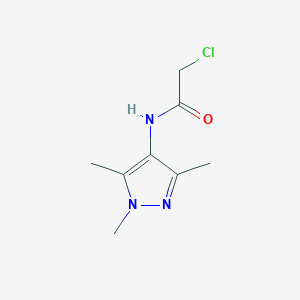

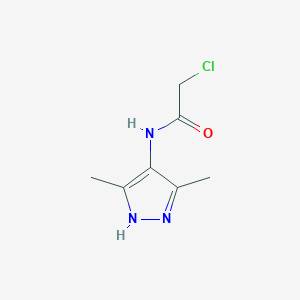

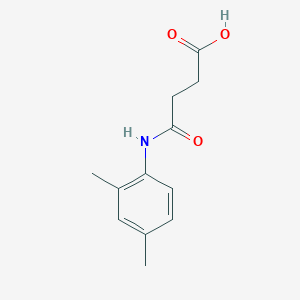

2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Molecular Structure Analysis

While the molecular structure of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide is not directly analyzed in the provided papers, we can infer from related structures that the compound may exhibit certain characteristic features. For instance, the chlorophenyl ring in related compounds is often oriented at specific angles with respect to other rings in the molecule, suggesting that the pyrazole ring in the compound of interest may also exhibit a distinct orientation that could affect its overall molecular geometry and interactions .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide are not covered in the provided papers. Nonetheless, acetamides generally have moderate melting points and exhibit solubility in organic solvents. The presence of chloro and pyrazole groups could influence properties such as polarity, acidity, and reactivity due to their electron-withdrawing effects.

科学的研究の応用

Chloroacetamide Derivatives in Herbicide Research

Research on chloroacetamide derivatives, like 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide, has primarily focused on their use as herbicides. For instance, Weisshaar and Böger (1989) discussed how chloroacetamides like alachlor and metazachlor function as selective herbicides for controlling annual grasses and broad-leaved weeds in various crops (Weisshaar & Böger, 1989).

Hydrolysis Studies

Rouchaud et al. (2010) explored the base and acid-catalyzed hydrolysis of a similar compound, 2-chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)-acetamide. They found that base-catalyzed hydrolysis did not cleave the amide, whereas acid-catalyzed hydrolysis first cleaved the N-amido-alkyl bond and then the N-amido-acyl bond, leading to various hydrolysis products (Rouchaud et al., 2010).

Synthesis of Novel Compounds

Dotsenko, Semenova, and Aksenov (2020) demonstrated the reactivity of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with chloroacetyl chloride, forming 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide. This compound further reacted with 3-cyanopyridine-2-thiolates to produce hybrid molecules (Dotsenko, Semenova & Aksenov, 2020).

Chemical Properties and Biological Activities

Research on compounds structurally related to 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide has also focused on their chemical properties and potential biological activities. For example, Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and investigated their antioxidant activities, demonstrating significant results (Chkirate et al., 2019).

将来の方向性

The future directions for research on 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide are not specified in the search results. Given the importance of pyrazole derivatives in organic synthesis and medicinal chemistry , it is likely that further studies will continue to explore the properties and potential applications of this compound.

特性

IUPAC Name |

2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN3O/c1-4-7(5(2)11-10-4)9-6(12)3-8/h3H2,1-2H3,(H,9,12)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLZODFBFXMTSKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355569 |

Source

|

| Record name | 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide | |

CAS RN |

436100-01-5 |

Source

|

| Record name | 2-chloro-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-Carbamoyl-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-succinamic acid](/img/structure/B1298735.png)

![ethyl (2E)-2-cyano-3-[3-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B1298738.png)

![2-[(2,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1298767.png)